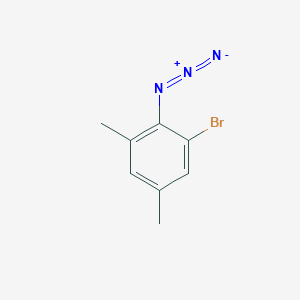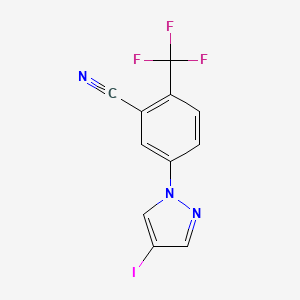![molecular formula C13H21NO2 B6617716 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol CAS No. 107411-69-8](/img/structure/B6617716.png)
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol, also known as BMP-2, is a small molecule compound with a range of potential applications in the scientific research field. BMP-2 is a derivative of the natural compound 2-methyl-2-propyl-1,3-propanediol and is synthesized through a number of different methods. It has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.
科学的研究の応用
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the enzyme transglutaminase, which is involved in a number of biochemical processes including the formation of cross-links between proteins and the formation of protein networks. This compound has also been studied for its potential applications in the study of cell adhesion and cell migration. It has been used in the study of the migration of leukocytes, as well as in the study of the migration of cancer cells.
作用機序
The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is not fully understood. It is believed to act as a substrate for the enzyme transglutaminase, which is involved in the formation of cross-links between proteins and the formation of protein networks. This compound is also believed to interact with cell surface receptors, which are involved in the regulation of cell adhesion and migration.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its potential applications in the study of cell adhesion and cell migration. This compound has been shown to inhibit the migration of leukocytes, as well as the migration of cancer cells. It has also been shown to induce the formation of cross-links between proteins and the formation of protein networks.
実験室実験の利点と制限
The advantages of using 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol in laboratory experiments include its availability, its low cost, and its ability to induce the formation of cross-links between proteins and the formation of protein networks. The limitations of using this compound in laboratory experiments include its lack of specificity for certain cell types and its potential to interact with cell surface receptors.
将来の方向性
The potential future directions for research into 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol include further study of its potential applications in biochemistry and physiology, as well as its potential use in drug development. This compound could also be studied for its potential applications in the study of cell adhesion and migration, as well as its potential to interact with cell surface receptors. Further research into the biochemical and physiological effects of this compound could also be conducted. Finally, further research into the synthesis methods for this compound could also be conducted to improve its availability and cost-effectiveness.
合成法
2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol can be synthesized through a number of different methods. The most common method is the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution. This reaction yields this compound and benzyl bromide with a yield of around 80%. Other methods of synthesis include the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution, or the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in aqueous methanol.
特性
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-2-methylpropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(10-15,11-16)9-14(2)8-12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWYBUXXJNQXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
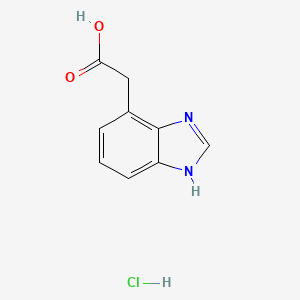
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
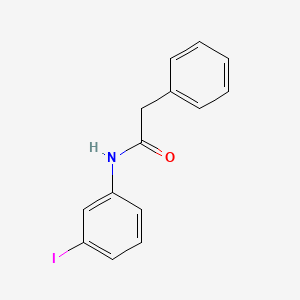
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
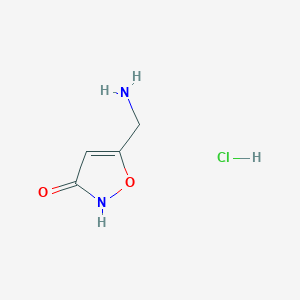
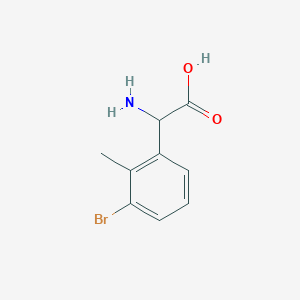
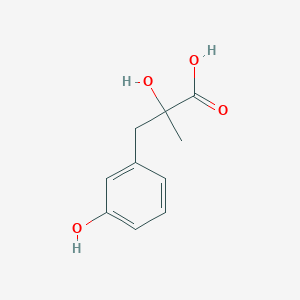
![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
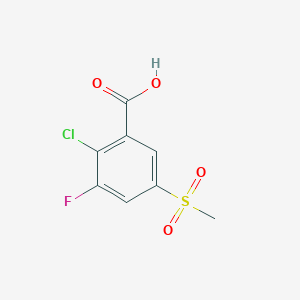
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
